8-(p-Tolyl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine
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Overview
Description
8-(p-Tolyl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine is a heterocyclic compound that belongs to the oxazepine family. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a seven-membered ring containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 8-(p-Tolyl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach includes the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused oxazepines . Industrial production methods often utilize microwave-induced reactions due to their simplicity and short reaction times .
Chemical Reactions Analysis
8-(p-Tolyl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Scientific Research Applications
8-(p-Tolyl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-(p-Tolyl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine involves its interaction with various molecular targets and pathways. It is known to bind to specific receptors in the brain, leading to the modulation of neurotransmitter levels . This interaction results in its antidepressant and neuroprotective effects. Additionally, the compound’s ability to inhibit certain enzymes contributes to its anticancer properties .
Comparison with Similar Compounds
8-(p-Tolyl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine can be compared with other similar compounds, such as:
Dibenzo[b,f][1,4]oxazepine: Known for its antidepressant and analgesic properties.
Pyrimidine and oxazepine derivatives: These compounds exhibit significant nonlinear optical properties and are used in the development of advanced materials.
The uniqueness of this compound lies in its specific molecular structure, which allows for a diverse range of chemical reactions and biological activities.
Properties
CAS No. |
956432-31-8 |
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Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
8-(4-methylphenyl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine |
InChI |
InChI=1S/C15H16N2O/c1-11-2-4-12(5-3-11)14-7-6-13-10-16-8-9-18-15(13)17-14/h2-7,16H,8-10H2,1H3 |
InChI Key |
BALOSFFMPSUFNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CNCCO3)C=C2 |
Origin of Product |
United States |
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